molecular formula C5H4N6O2 B1449197 2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid CAS No. 842977-15-5

2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid

Cat. No.: B1449197
CAS No.: 842977-15-5
M. Wt: 180.12 g/mol
InChI Key: GRTDCIJKOJDFER-UHFFFAOYSA-N
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Description

2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N6O2 . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in biological systems with a variety of enzymes and receptors, thus exhibiting versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives, including 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid, often involves the reaction of aminonitrile with various alkyl and aryl nitriles under mild conditions . The process is known for its high regioselectivity, good functional group tolerance, and wide substrate scope .


Molecular Structure Analysis

The molecular structure of 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid comprises a triazole nucleus, which is a nitrogenous heterocyclic moiety . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds, including 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid, are known for their antimicrobial, antioxidant, and antiviral potential . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid include a boiling point of 623.4±38.0 °C, a density of 2.12±0.1 g/cm3, and a pKa of 8.81±0.40 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Triazole-based Scaffolds : The chemistry of triazole compounds, including those similar to 2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid, is pivotal for the synthesis of peptidomimetics and biologically active compounds. A study highlights the use of ruthenium-catalyzed cycloaddition for creating protected versions of triazole amino acids, essential for developing triazole-containing dipeptides and compounds with potential biological activity, such as HSP90 inhibitors (Ferrini et al., 2015).

  • Regioselective Cross-Coupling Reactions : Triazole derivatives, akin to this compound, serve as directing groups in cross-coupling reactions. This approach allows for selective substitution on heterocyclic compounds, demonstrating the versatility of triazole derivatives in chemical synthesis (Houpis et al., 2010).

Pharmacological Research

  • Pharmacological Activities : Triazole compounds, such as 3,6-Disubstituted-1,2,4-triazolo derivatives, have been studied for their antibacterial, antifungal, anti-inflammatory, and analgesic activities. This research indicates the potential of triazole derivatives for developing new therapeutic agents (Mathew et al., 2007).

Material Science and Coordination Chemistry

  • Coordination Polymers and Catalysis : A study utilizing triazole-based ligands for constructing d(10) coordination polymers highlights the role of triazole derivatives in forming structures with enhanced catalytic activity and photoluminescence properties. Such materials are of interest for various applications, including catalysis and material science (Wang et al., 2016).

Mechanism of Action

While the specific mechanism of action for 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid is not mentioned in the search results, triazole compounds in general are known to bind readily in biological systems with a variety of enzymes and receptors . This allows them to exhibit a wide range of biological activities.

Safety and Hazards

While specific safety and hazard information for 2H-3,4’-Bi-1,2,4-triazole-5-carboxylic acid was not found, it’s important to note that similar compounds, such as 3-Amino-1,2,4-triazole-5-carboxylic acid, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O2/c12-4(13)3-8-5(10-9-3)11-1-6-7-2-11/h1-2H,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDCIJKOJDFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid
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2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid
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2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid
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2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid
Reactant of Route 5
2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid
Reactant of Route 6
2H-3,4'-Bi-1,2,4-triazole-5-carboxylic acid

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